molecular formula C17H21NO2S2 B2694217 N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide CAS No. 2034499-83-5

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide

Cat. No.: B2694217
CAS No.: 2034499-83-5
M. Wt: 335.48
InChI Key: BCDFHYWXDUWIDM-UHFFFAOYSA-N
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Description

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide is a structurally complex molecule featuring a thiophene-2-carboxamide backbone linked to a cyclopentane ring substituted with a 5-(1-hydroxyethyl)thiophen-2-yl group.

Properties

IUPAC Name

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S2/c1-12(19)13-6-7-15(22-13)17(8-2-3-9-17)11-18-16(20)14-5-4-10-21-14/h4-7,10,12,19H,2-3,8-9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDFHYWXDUWIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its thiophene moiety and cyclopentyl group, is part of a broader class of thiophene derivatives known for diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N4O2SC_{16}H_{22}N_{4}O_{2}S, with a molecular weight of approximately 334.4 g/mol. The compound's structure includes a thiophene ring, a cyclopentyl group, and a carboxamide functional group, which are critical for its biological activity.

The biological activity of thiophene derivatives often involves interactions with specific molecular targets such as enzymes and receptors. For this compound, potential mechanisms include:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play crucial roles in inflammatory processes .
  • Gene Regulation : Thiophene derivatives may modulate gene expression related to inflammatory cytokines such as TNF-α and IL-6, suggesting a role in anti-inflammatory pathways .

Anti-inflammatory Activity

Research has indicated that thiophene-based compounds exhibit significant anti-inflammatory properties. For instance:

  • Inhibition of Pro-inflammatory Cytokines : Studies have shown that certain thiophene derivatives can reduce levels of TNF-α and IL-8 in vitro, indicating their potential to modulate inflammatory responses .
  • In Vivo Efficacy : In animal models, compounds similar to this compound have been effective in reducing inflammation in conditions like paw edema induced by carrageenan .

Antibacterial Activity

Thiophene derivatives have also been explored for their antibacterial properties:

CompoundActivity AgainstInhibition (%)
Compound 3S. aureus40.0 - 86.9
Compound 5E. coli20.0 - 78.3
Compound 7P. aeruginosaHigher than controls

This table illustrates the comparative antibacterial efficacy of various thiophene derivatives against common pathogens .

Antitumor Potential

Some studies suggest that thiophene-based compounds may act as lead candidates in cancer treatment:

  • Mechanistic Insights : The presence of specific functional groups in the structure has been linked to enhanced anticancer activity through pathways involving apoptosis and cell cycle regulation .

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of thiophene derivatives:

  • Study on COX Inhibition : A study demonstrated that a related thiophene compound exhibited an IC50 value of 29.2 µM against the 5-lipoxygenase enzyme, indicating potent anti-inflammatory effects associated with structural components like hydroxyl groups .
  • Antibacterial Screening : A series of thiophene derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results that suggest structural modifications could enhance antibacterial activity .
  • In Vivo Models : Research involving animal models has confirmed the anti-inflammatory efficacy of these compounds, with significant reductions in pro-inflammatory markers observed post-treatment .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing thiophene and carboxamide functionalities exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that similar compounds can inhibit cancer cell proliferation in various models, suggesting potential applications in oncology .
  • Anti-inflammatory Properties : Compounds with structural similarities have shown promising anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Activity : The unique structure may confer antimicrobial properties, useful in developing new antibiotics or antifungal agents .

Case Studies and Research Findings

  • Anticancer Research : A study evaluating the anticancer properties of thiophene-based compounds found that they significantly inhibited the growth of multiple myeloma cells through targeted protein degradation mechanisms . This suggests that N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide may exhibit similar effects due to its structural characteristics.
  • Anti-inflammatory Studies : Research on related compounds indicated effective inhibition of inflammatory pathways, highlighting their potential as therapeutic agents in inflammatory diseases . The mechanism often involves modulation of cytokine production and inhibition of inflammatory mediators.
  • Pharmacological Profiling : In pharmacological assessments, compounds similar to this compound have been evaluated for their safety and efficacy profiles, revealing low cytotoxicity while maintaining potent biological activity against targeted diseases .

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three reactive regions:

  • Thiophene ring : Susceptible to electrophilic substitution (e.g., bromination, nitration) at the α-positions .

  • Carboxamide group : Participates in hydrolysis, nucleophilic acyl substitution, and hydrogen bonding.

  • Hydroxyethyl side chain : Prone to oxidation (to ketones or carboxylic acids) and esterification .

Electrophilic Aromatic Substitution

The thiophene ring undergoes regioselective bromination at the 5-position under mild conditions:

ReactionConditionsProductYieldSource
BrominationNBS, DMF, 25°C, 12 hr5-bromo-thiophene-2-carboxamide derivative78%

Similar reactions with nitrating agents (HNO₃/H₂SO₄) yield nitro derivatives, which serve as intermediates for Suzuki couplings .

Carboxamide Transformations

The carboxamide group participates in:

  • Hydrolysis : Acidic or basic conditions cleave the amide bond to form thiophene-2-carboxylic acid and the corresponding amine.

  • Nucleophilic substitution : Reacts with Grignard reagents to form ketones or secondary amines.

Side Chain Modifications

The hydroxyethyl group (-CH₂CH₂OH) can be:

  • Oxidized to a ketone using PCC (pyridinium chlorochromate).

  • Esterified with acetyl chloride to form acetates, enhancing lipophilicity .

Thiophene Bromination Mechanism

  • Electrophile generation : NBS produces Br⁺ in situ.

  • Attack at α-position : Br⁺ targets the electron-rich C5 of thiophene.

  • Rearomatization : Deprotonation restores aromaticity .

Carboxamide Hydrolysis

Under acidic conditions:

  • Protonation of the carbonyl oxygen.

  • Nucleophilic attack by water.

  • Cleavage to carboxylic acid and ammonium ion.

Research Findings

  • Antimicrobial activity : Brominated analogs show enhanced antibacterial potency (MIC = 8 µg/mL against S. aureus) due to increased electrophilicity .

  • Enzyme inhibition : The carboxamide group forms hydrogen bonds with protease active sites (Kᵢ = 120 nM) .

  • Suzuki coupling : Pd-catalyzed cross-coupling with arylboronic acids introduces biaryl motifs, expanding pharmacological potential.

Reaction Optimization Insights

ParameterOptimal ConditionImpact on Yield
Bromination temp.25°CMaximizes regioselectivity
Hydrolysis pH2.0 (HCl)Completes in 6 hr
Oxidation solventDichloromethanePrevents over-oxidation

Comparison with Similar Compounds

Structural Comparison

Key structural differences among thiophene carboxamide derivatives lie in their cyclic systems, substituents, and functional groups:

Compound Name/ID Core Structure Key Substituents/Modifications Reference
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide Cyclopentane + thiophene carboxamide Hydroxyethyl-thiophene, cyclopentyl-methyl Target
N-(5-{[(1-Phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)thio]methyl}thiadiazol-2-yl)thiophene-2-carboxamide Thiadiazole + triazole + thiophene Triazole-thioether, phenyl group
N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 7) Thiazole + nitrothiophene carboxamide Nitro group, methyl-phenylthiazole
N-(2-nitrophenyl)thiophene-2-carboxamide Thiophene carboxamide + nitroaniline Nitrophenyl group
N,N’-Pentane-1,5-diylbis[N-(3-methoxybenzyl)thiophene-2-carboxamide] Dimeric thiophene carboxamide Methoxybenzyl, pentane linker

Structural Insights :

  • The target compound’s cyclopentane ring distinguishes it from analogs with thiazole (), triazole (), or dimeric structures ().
  • The hydroxyethyl group may improve solubility compared to nitro () or methoxy () substituents, which are more electron-withdrawing.
  • Analogous compounds with nitro groups (e.g., ) exhibit enhanced antibacterial activity but may suffer from metabolic instability.

Pharmacological Insights :

  • The target compound’s hydroxyethyl group may reduce cytotoxicity compared to nitro-containing analogs (), which can generate reactive metabolites.
Physicochemical and Druglikeness Properties
Property Target Compound (Predicted) N-(2-nitrophenyl)thiophene-2-carboxamide N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide
Molecular Weight ~393 g/mol 292.3 g/mol 359.4 g/mol
LogP (lipophilicity) Moderate (hydroxyethyl increases polarity) High (nitro group) High (nitro + phenylthiazole)
Hydrogen Bond Donors 2 (amide NH + hydroxyethyl OH) 1 (amide NH) 1 (amide NH)
Aromatic Rings 2 (thiophene ×2) 2 (thiophene + nitrophenyl) 3 (thiophene + phenylthiazole)

Druglikeness Considerations :

  • The hydroxyethyl group in the target compound may improve aqueous solubility over nitro derivatives, addressing a common limitation in thiophene carboxamides .
  • The cyclopentane ring could enhance metabolic stability compared to linear alkyl chains () or thiazole rings ().

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via amide coupling between thiophene-2-carboxylic acid derivatives and cyclopentylmethylamine intermediates. Key steps include:

  • Activating the carboxylic acid using reagents like thionyl chloride or EDCI/HOBt to form the acyl chloride or active ester.
  • Reacting with the amine intermediate under reflux in acetonitrile or DMF, with catalytic triethylamine to neutralize HCl byproducts .
  • Purification via column chromatography or recrystallization (e.g., using ethanol or acetonitrile) to achieve >95% purity.
    • Critical Parameters : Solvent choice impacts reaction efficiency (e.g., acetonitrile minimizes side reactions). Excess amine (1.2–1.5 eq) ensures complete coupling .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, thiophene protons appear as distinct doublets (δ 6.8–7.5 ppm), while cyclopentyl protons show multiplet splitting .
  • IR Spectroscopy : Key peaks include C=O stretch (~1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) for the amide group .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion) .

Q. How can researchers resolve contradictions in reported spectral data for thiophene carboxamides?

  • Methodological Answer :

  • Cross-reference with crystallographic data (e.g., X-ray diffraction) to validate bond lengths and angles. For example, dihedral angles between thiophene and adjacent rings should align with published values (e.g., 8.5–13.5°) .
  • Replicate experiments under standardized conditions (e.g., solvent, temperature) to minimize environmental variability .

Advanced Research Questions

Q. What strategies are effective for analyzing the stereochemical outcomes of cyclopentylmethylamine intermediates?

  • Methodological Answer :

  • Use chiral HPLC or capillary electrophoresis to separate enantiomers. For example, a Chiralpak® AD-H column with hexane/isopropanol (90:10) can resolve stereoisomers .
  • Computational modeling (e.g., DFT calculations) predicts energy barriers for rotational isomerism in the cyclopentyl group .

Q. How can structural modifications enhance the compound’s biological activity while retaining stability?

  • Methodological Answer :

  • Introduce electron-withdrawing groups (e.g., -NO₂) to the thiophene ring to modulate electronic effects and improve binding to biological targets.
  • Replace the hydroxyethyl group with fluorinated analogs (e.g., -CF₃) to enhance metabolic stability. Monitor changes via in vitro assays (e.g., microsomal stability tests) .

Q. What experimental designs address discrepancies in biological activity data across similar carboxamides?

  • Methodological Answer :

  • Conduct dose-response studies with standardized cell lines (e.g., HEK293 for receptor binding) to normalize potency metrics.
  • Validate target engagement using techniques like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the cytotoxicity of thiophene carboxamides?

  • Methodological Answer :

  • Compare assay conditions: Discrepancies may arise from variations in cell viability endpoints (e.g., MTT vs. ATP-based assays). Normalize data to positive controls (e.g., doxorubicin) .
  • Evaluate metabolic activation: Some compounds require cytochrome P450-mediated conversion to active metabolites, which may not occur in all cell models .

Structural and Crystallographic Insights

Q. What crystallographic techniques elucidate the supramolecular interactions of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction reveals non-classical interactions (e.g., C-H⋯O/S) that stabilize the crystal lattice. For example, weak hydrogen bonds (2.8–3.2 Å) between thiophene sulfur and cyclopentyl protons contribute to packing .
  • Hirshfeld surface analysis quantifies intermolecular contacts, highlighting dominant van der Waals interactions (>60% contribution) .

Biological Activity Profiling

Q. What in vitro models are suitable for preliminary screening of this compound’s bioactivity?

  • Methodological Answer :

  • Use enzyme inhibition assays (e.g., kinase or protease panels) to identify potential targets.
  • For antimicrobial activity, follow CLSI guidelines with bacterial strains (e.g., S. aureus ATCC 25923) and fungal isolates (e.g., C. albicans SC5314) .

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